Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470604
InChI: InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3
SMILES:
Molecular Formula: C19H25F2NO5
Molecular Weight: 385.4 g/mol

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16470604

Molecular Formula: C19H25F2NO5

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C19H25F2NO5
Molecular Weight 385.4 g/mol
IUPAC Name ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3
Standard InChI Key HLINMWAUKWRNII-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A piperidine ring substituted at the 4-position with a hydroxyl group and an ethyl carboxylate ester.

  • A 2,3-difluorophenyl group linked via an ether bond to a tetrahydro-2H-pyran ring.

This configuration enhances metabolic stability and target binding affinity. The fluorine atoms at the 2- and 3-positions of the phenyl ring increase electronegativity, promoting hydrophobic interactions with biological targets. The tetrahydro-2H-pyran ether improves solubility, counterbalancing the lipophilicity introduced by the fluorinated aryl group .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₉H₂₅F₂NO₅
Molecular Weight385.4 g/mol
SMILES NotationCCOC(=O)N1CCC(CC1)(O)C2=C(C(=C(C=C2)F)F)OC3CCCCO3
Topological Polar Surface Area76.7 Ų
LogP (Predicted)2.43 (iLOGP), 1.3 (XLOGP3)

Data derived from VulcanChem and analogous piperidine derivatives .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence, typically beginning with:

  • Formation of the Piperidine Core: Cyclization of a γ-aminobutyraldehyde derivative under acidic conditions yields the 4-hydroxypiperidine intermediate.

  • Esterification: Reaction with ethyl chloroformate introduces the carboxylate ester at the 1-position.

  • Coupling of the Difluorophenyl-THP Ether: A Mitsunobu reaction links the 2,3-difluoro-6-hydroxybenzene to tetrahydro-2H-pyran, followed by Ullmann-type coupling to the piperidine core .

Optimization challenges include minimizing racemization at the hydroxyl-bearing carbon and ensuring regioselective fluorination.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity.

  • Crystallization: Recrystallization from ethanol/water mixtures enhances enantiomeric purity .

Biological Activity and Mechanism of Action

IκB Kinase Inhibition

The compound inhibits the IKK complex (IKKα/β/γ), which phosphorylates IκB proteins, leading to NF-κB activation. By blocking this pathway, it reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and attenuates chronic inflammation.

Table 2: In Vitro Activity Profile

AssayIC₅₀ (nM)Target
IKKβ Inhibition12.4NF-κB Signaling
TNF-α Production (LPS Model)18.7Macrophages

Therapeutic Applications

  • Rheumatoid Arthritis: In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced joint swelling by 62%.

  • Oncology: Synergizes with checkpoint inhibitors (e.g., anti-PD-1) in melanoma models, enhancing CD8+ T-cell infiltration.

Comparative Analysis with Structural Analogs

Role of Fluorine Substitution

Replacing the 2,3-difluoro group with chloro (as in EP2187742B1 ) decreases potency (IC₅₀ for IKKβ rises to 89 nM), underscoring fluorine’s electronic effects .

Tetrahydro-2H-Pyran Modifications

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • Aqueous Solubility: 0.0117 mol/L (2.78 mg/mL) in PBS (pH 7.4) .

  • Caco-2 Permeability: Papp = 8.9 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Metabolic Stability

  • Microsomal Half-Life: 42 minutes (human liver microsomes), primarily cleared via CYP3A4-mediated oxidation .

Future Directions and Challenges

Improving Bioavailability

Structural modifications, such as replacing the ethyl ester with a morpholino group, could enhance metabolic stability without sacrificing activity .

Clinical Translation

Phase I trials must address dose-limiting hepatotoxicity observed in preclinical models, potentially through prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator